![molecular formula C26H33FO8 B13820699 4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)phenyl methyl Sulfide, also known as 4-(Methylmercapto)benzyl alcohol, 4-(Methylthio)benzyl alcohol, 4-Methylsulfanylbenzyl alcohol, [4-(Methylsulfanyl)phenyl]methanol, and p-(Methylthio)benzyl alcohol, is an organic compound with the molecular formula C8H10OS. This compound is characterized by the presence of a benzyl alcohol group substituted with a methylthio group at the para position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzyl alcohol can be achieved through various methods. One common approach involves the reaction of 4-methylthiophenol with formaldehyde under acidic conditions to yield the desired product. Another method includes the reduction of 4-(Methylthio)benzaldehyde using reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of 4-(Methylthio)benzyl alcohol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
4-(Methylthio)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Methylthio)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 4-(Methylthio)benzaldehyde back to 4-(Methylthio)benzyl alcohol can be achieved using reducing agents such as sodium borohydride.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-(Methylthio)benzaldehyde
Reduction: 4-(Methylthio)benzyl alcohol
Substitution: Depending on the nucleophile used, various substituted benzyl alcohols
科学的研究の応用
4-(Methylthio)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(Methylthio)benzyl alcohol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new bonds. Additionally, its methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 4-(Hydroxymethyl)biphenyl
- 4-Phenylbenzyl alcohol
- 4-(Methylthio)benzaldehyde
- 4-Methoxybenzyl alcohol
Uniqueness
4-(Methylthio)benzyl alcohol is unique due to the presence of both a benzyl alcohol group and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research, distinguishing it from other similar compounds.
特性
分子式 |
C26H33FO8 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
[2-[(1S,2R,4S,8R,9S,11S,12S,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H33FO8/c1-13(28)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(30)17-8-14(29)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,30-31H,9-12H2,1-5H3/t15-,16+,18-,19+,21+,23+,24+,25-,26+/m1/s1 |
InChIキー |
JDZIWTDCPALRKC-QBVOQDFGSA-N |
異性体SMILES |
CC(=O)OCC(=O)[C@]12[C@H](C[C@H]3[C@@]1(C[C@@H]([C@@]4([C@H]3C[C@H](C5=CC(=O)C=C[C@@]54C)O)F)O)C)OC(O2)(C)C |
正規SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)O)F)O)C)OC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



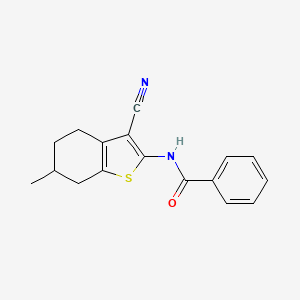
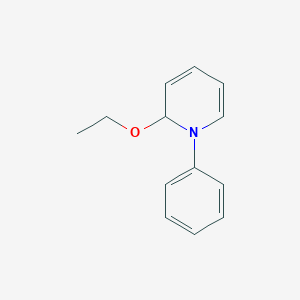

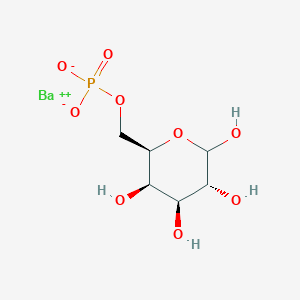
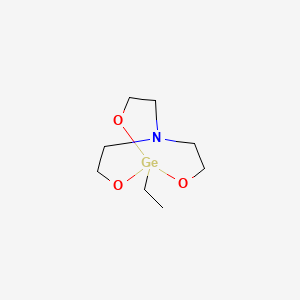
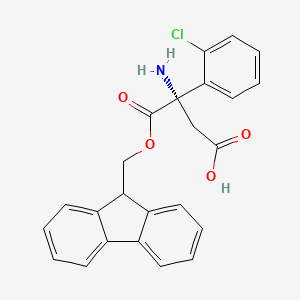
![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
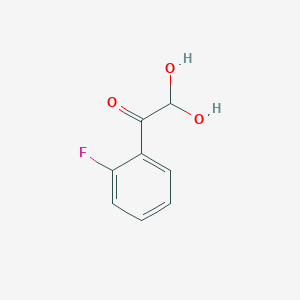
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

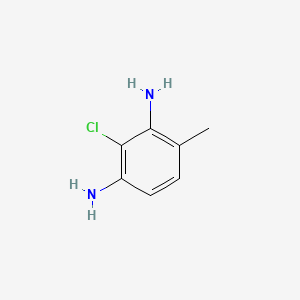

![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
